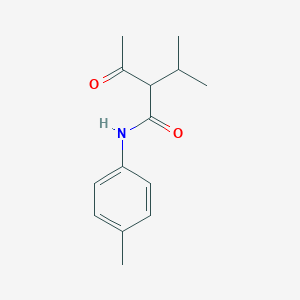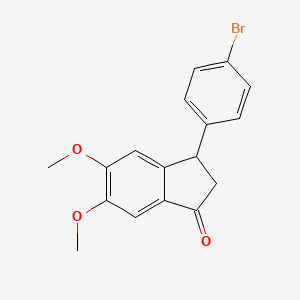![molecular formula C15H14Cl2N4O5 B4934854 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)
1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol, also known as BNPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as signal transduction, cell proliferation, and differentiation.
作用机制
1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol is a potent and selective inhibitor of PKC. It binds to the catalytic domain of PKC and prevents it from phosphorylating its substrate proteins. This leads to the inhibition of downstream signaling pathways that are activated by PKC. 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. It has also been shown to reduce the production of inflammatory cytokines and to protect against ischemia/reperfusion injury in animal models. In addition, 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol is its potency and selectivity for PKC. It has been shown to be more effective than other PKC inhibitors such as staurosporine and calphostin C. Another advantage is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. However, one limitation of 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol is its potential toxicity, which can limit its use in certain experimental settings. It is important to use appropriate safety precautions when handling 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol.
未来方向
There are several future directions for research on 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol. One area of interest is the development of new therapeutic strategies for cancer and other diseases based on the inhibition of PKC. Another area of interest is the investigation of the role of PKC in the development of neurological disorders such as Alzheimer's disease. Finally, the development of new PKC inhibitors with improved potency and selectivity is an ongoing area of research.
In conclusion, 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol is a potent and selective inhibitor of PKC that has been widely used in scientific research. It has a wide range of biochemical and physiological effects and has potential applications in the development of new therapeutic strategies for cancer and other diseases. Further research is needed to fully understand the mechanisms of action of 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol and to develop new PKC inhibitors with improved potency and selectivity.
合成方法
1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol can be synthesized by the reaction of 2-chloro-4-nitroaniline with glycidol in the presence of a base such as potassium carbonate. The reaction yields 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development of various diseases such as cancer, diabetes, and Alzheimer's disease. 1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol has been used to investigate the role of PKC in these diseases and to develop new therapeutic strategies.
属性
IUPAC Name |
1,3-bis(2-chloro-4-nitroanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O5/c16-12-5-9(20(23)24)1-3-14(12)18-7-11(22)8-19-15-4-2-10(21(25)26)6-13(15)17/h1-6,11,18-19,22H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRKVUVDWQZDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCC(CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)
![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)
![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)

![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)